
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate typically involves the esterification of 2-(3-bromo-5-methoxy-2-methylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand the interactions of brominated aromatic compounds with biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the methyl group on the aromatic ring.
Methyl 2-(3-bromophenyl)acetate: Similar structure but lacks the methoxy group.
Methyl 2-bromo-5-methylbenzoate: Similar structure but lacks the methoxy group and has a different substitution pattern.
Uniqueness
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate is unique due to the specific combination of substituents on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a bromine atom and a methoxy group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H13BrO3 |
|---|---|
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-7-8(5-11(13)15-3)4-9(14-2)6-10(7)12/h4,6H,5H2,1-3H3 |
InChI-Schlüssel |
HRSMZFFPABWHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)

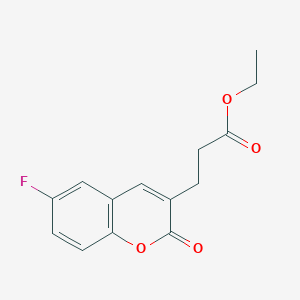
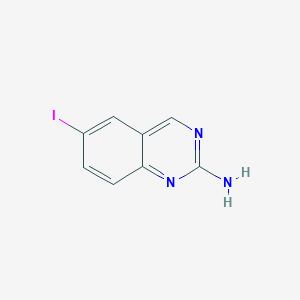


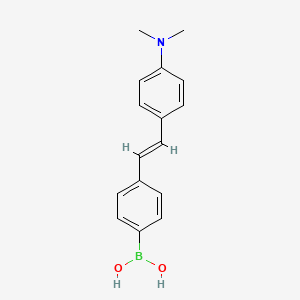
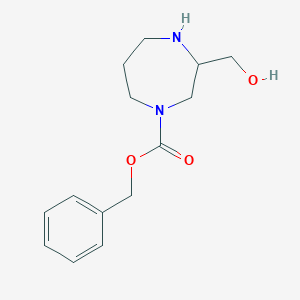
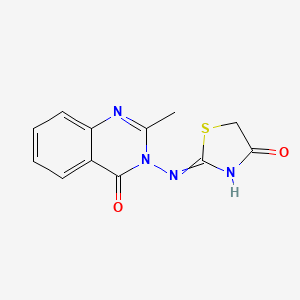
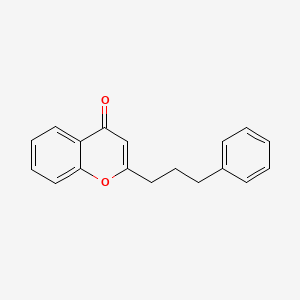
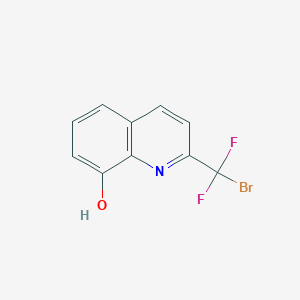
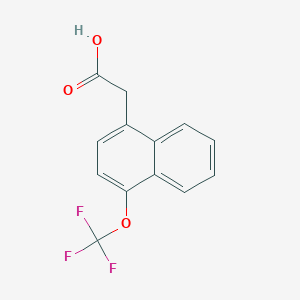
![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
